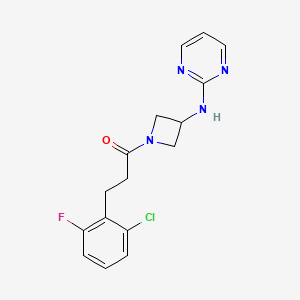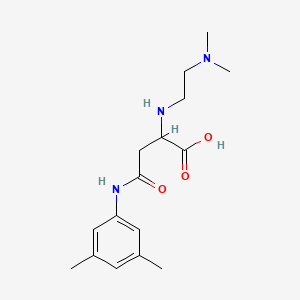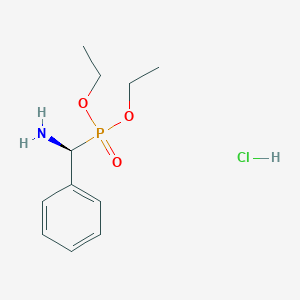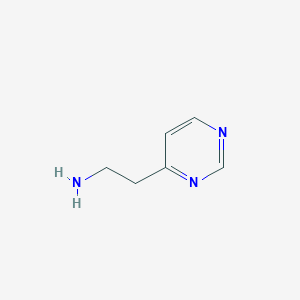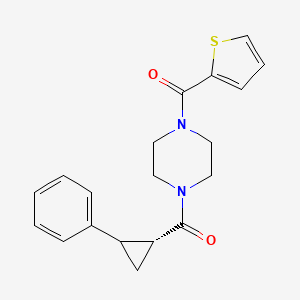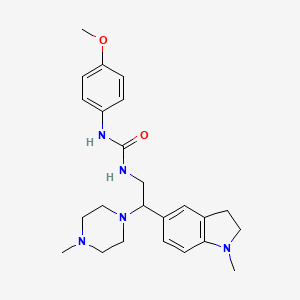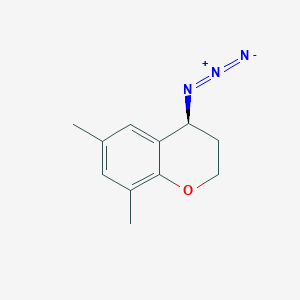![molecular formula C13H19N3O3S B2524390 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351590-76-5](/img/structure/B2524390.png)
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , (3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, is a complex molecule that appears to be related to a family of pyrazolyl methanones. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various pyrazolyl methanones and their biological activities, which can provide insights into the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related pyrazolyl methanones typically involves the formation of the pyrazole ring followed by the introduction of various substituents that can confer different biological activities. For example, the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones involves the creation of the pyrazole core and subsequent functionalization with aryl groups . The synthesis methods for these compounds are often designed to allow for the introduction of diverse substituents, which can be optimized for desired pharmacological properties.
Molecular Structure Analysis
The molecular structure of pyrazolyl methanones is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. The specific substituents attached to this core structure, such as methoxy, methyl, and aryl groups, can significantly influence the molecule's electronic distribution, conformation, and overall reactivity .
Chemical Reactions Analysis
Pyrazolyl methanones can undergo various chemical reactions, depending on their substituents. These reactions can include nucleophilic additions, cyclocondensations, and dehydration reactions, which can be used to further modify the compound or to synthesize derivative compounds with potentially different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolyl methanones are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of electron-withdrawing groups like trifluoromethyl can enhance the compound's lipophilicity, potentially affecting its ability to cross biological membranes . The presence of methoxy groups can also influence the molecule's hydrogen bonding capacity and overall polarity .
Relevant Case Studies
The papers provided discuss several case studies where pyrazolyl methanones have demonstrated biological activities. For example, certain compounds in this class have shown central nervous system depressant activity, anticonvulsant properties, and potential antipsychotic effects . Another study describes the antifungal activity of pyrazolyl methanones with specific aryl substituents . Additionally, some pyrazolyl methanones have been evaluated for their cytotoxicity in human leukocytes, with certain substituents conferring significant cytotoxicity at high concentrations .
Scientific Research Applications
Crystal Structure Analysis and Material Chemistry The structural analysis of related oxa-thia-spiro-decene derivatives has provided insights into the crystal structures, exhibiting intermolecular hydrogen bonding that forms a chain of molecules along the c-axis. This understanding aids in the development of materials with specific molecular dimensions and bonding characteristics for various applications in material science and engineering (M. Parvez, D. A. Jeyaraj, & V. Yadav, 1997).
Synthetic Chemistry and Anticancer Research In synthetic chemistry, the manipulation and reaction of similar structures with various nucleophiles have been explored for the creation of compounds with potential anticancer properties. The study of these reactions allows for the development of novel therapeutic agents, enhancing the arsenal against cancer (R. S. Gouhar & Eman M. Raafat, 2015).
Antibacterial and Antimicrobial Applications Research into novel thiazolyl pyrazole and benzoxazole compounds, closely related to the compound , has shown promise in the development of antibacterial and antimicrobial agents. These studies contribute to the fight against microbial resistance, offering new pathways for the treatment of infections (V. P. Landage, D. R. Thube, & B. Karale, 2019).
Drug Metabolism and Pharmacokinetics Investigations into the metabolism of structurally complex compounds, including those containing spiro-azetidine, oxetane, and other strained ring systems, have revealed novel pathways of drug metabolism. These findings are crucial for drug design, optimizing pharmacokinetics, and minimizing potential toxicities (Xue-Qing Li et al., 2019; Xue-Qing Li et al., 2016).
Environmental Biotechnology Research on the conversion of complex organic molecules by microorganisms, such as Pseudomonas putida, highlights the potential of biotechnological applications in environmental cleanup and the biotransformation of industrial waste products into less harmful or more useful substances (M. Donnelly & S. Dagley, 1980).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the sources I found.
Future Directions
I couldn’t find any information on the future directions or potential applications of this compound.
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-15-9-10(11(14-15)18-2)12(17)16-5-3-13(4-6-16)19-7-8-20-13/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUOYWQTUSRXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)
![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)
![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
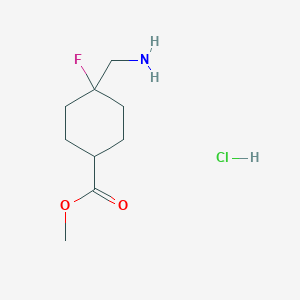
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)
